molecular formula C10H9N3S B231953 3-Methylthio-6-phenyl-1,2,4-triazine

3-Methylthio-6-phenyl-1,2,4-triazine

Cat. No. B231953
M. Wt: 203.27 g/mol
InChI Key: DRNGUFZHTOCVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthio-6-phenyl-1,2,4-triazine is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Methylthio-6-phenyl-1,2,4-triazine is not fully understood, but it is believed to act by inhibiting key enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Methylthio-6-phenyl-1,2,4-triazine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, it has been found to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methylthio-6-phenyl-1,2,4-triazine in lab experiments is its potent biological activity. This makes it a promising candidate for drug discovery and development. However, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are a number of potential future directions for research on 3-Methylthio-6-phenyl-1,2,4-triazine. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to evaluate its safety and toxicity in animal models and in clinical trials.

Synthesis Methods

The synthesis of 3-Methylthio-6-phenyl-1,2,4-triazine involves the reaction of 3-methylthio-1,2,4-triazole with phenyl isocyanate in the presence of a base catalyst. This method has been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

3-Methylthio-6-phenyl-1,2,4-triazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticancer activity, inhibiting the growth and proliferation of various cancer cell lines. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-methylsulfanyl-6-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-11-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGUFZHTOCVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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